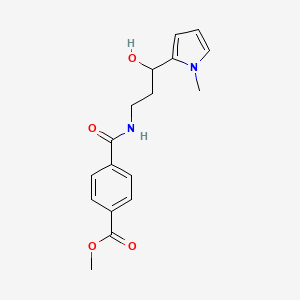

methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

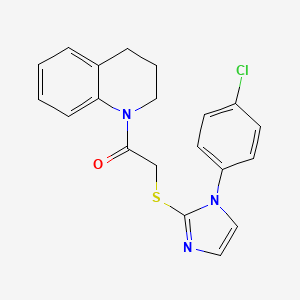

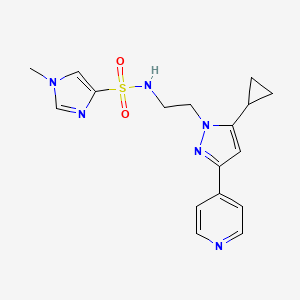

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle consisting of four carbon atoms and a nitrogen atom . The molecule also contains a carbamoyl group (NHCOO-) and a benzoate group (C6H5COO-), both attached to the pyrrole ring.Applications De Recherche Scientifique

Electropolymerization and Material Science

Methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate and its derivatives have been explored for applications in electropolymerization and material science. Research shows that aromatic pyrrole derivatives, including those with methyl groups on the pyrrole ring, can be used to form self-assembled monolayers on gold. This process improves the properties of copolymerized poly(pyrrole) layers, which are relevant for developing advanced materials with smoother and more homogenous surface structures. These materials have enhanced electrochemical properties, including increased conductivity at the metal/polymer interface, making them suitable for various electronic and sensing applications (Schneider et al., 2017).

Spectroelectrochemical Characterization

The modification of pyrrole derivatives with specific functional groups, such as the incorporation of azo dyes like Methyl Red, results in materials with unique electrochromic properties. These properties include significant changes in color and transparency under different electrical conditions, which are valuable for the development of pH sensors and other electrochromic devices. Research in this area demonstrates the potential of these compounds in creating responsive materials that can be tailored for specific applications in sensors and displays (Almeida et al., 2017).

Crystal Engineering

In the realm of crystal engineering, methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate derivatives have been used to induce phase transitions in high-Z′ structures. For instance, methyl 2-(carbazol-9-yl)benzoate exhibits a transition from a Z′ = 8 structure to a Z′ = 2 structure under high pressure. This showcases the compound's utility in crystallography and materials science for manipulating crystal structures, which could have implications for developing new materials with tailored properties (Johnstone et al., 2010).

Supramolecular Chemistry

Research into the supramolecular interactions of methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate derivatives has led to the development of supramolecular liquid crystals. These crystals are formed through hydrogen-bonding interactions between non-mesomorphic compounds, demonstrating the compound's potential in designing new liquid crystalline materials. Such materials could have broad applications in displays, optical devices, and other technologies where the unique properties of liquid crystals are advantageous (Naoum et al., 2010).

Propriétés

IUPAC Name |

methyl 4-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-19-11-3-4-14(19)15(20)9-10-18-16(21)12-5-7-13(8-6-12)17(22)23-2/h3-8,11,15,20H,9-10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYPURGCHCGLSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C2=CC=C(C=C2)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2885476.png)

![N-(4-fluorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2885479.png)

![1-(Diphenylmethyl)-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2885483.png)

![3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2885487.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885495.png)